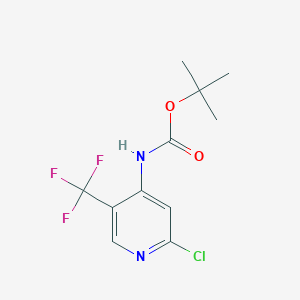tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate
CAS No.: 1956363-89-5
Cat. No.: VC7487482
Molecular Formula: C11H12ClF3N2O2
Molecular Weight: 296.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1956363-89-5 |
|---|---|
| Molecular Formula | C11H12ClF3N2O2 |
| Molecular Weight | 296.67 |
| IUPAC Name | tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18) |
| Standard InChI Key | VOJQOLWGMPXHIW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s identity is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate. Key identifiers include:
-
Molecular Formula: C₁₁H₁₂ClF₃N₂O₂
The pyridine ring’s substitution pattern (chlorine at C2, trifluoromethyl at C5, and carbamate at C4) confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of tert-butyl carbamates typically involves coupling a pyridine amine with a tert-butyl carbamate-forming reagent. For this compound, a plausible route includes:
-
Pyridine Functionalization: Introduction of chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions.
-
Carbamate Formation: Reaction of the 4-aminopyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
A representative reaction sequence is:
Challenges and Yield Optimization
-
Regioselectivity: Ensuring precise substitution at the pyridine C4 position requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Purification: Column chromatography or recrystallization is often necessary to isolate the product from byproducts like unreacted amine or Boc-protected impurities .
Applications in Drug Discovery and Development
Role as a Synthetic Intermediate
The compound’s utility stems from its dual functional groups:
-
Chlorine: Serves as a leaving group for nucleophilic aromatic substitution, enabling further derivatization.
-
Trifluoromethyl Group: Enhances metabolic stability and bioavailability in drug candidates .
Case Studies in Medicinal Chemistry
While direct applications of this specific isomer are sparingly documented, structurally related carbamates have been employed in:
-
Kinase Inhibitors: Pyridine carbamates are key intermediates in tyrosine kinase inhibitors targeting cancer pathways .
-
Antimicrobial Agents: Chlorine and trifluoromethyl groups improve potency against resistant bacterial strains.
Comparative Analysis with Structural Isomers
A critical distinction exists between tert-butyl carbamates substituted at pyridine C5 versus C6:
| Property | C5-(Trifluoromethyl) Isomer (CAS 1956363-89-5) | C6-(Trifluoromethyl) Isomer (CAS 1373223-18-7) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClF₃N₂O₂ | C₁₁H₁₂ClF₃N₂O₂ |
| Bioactivity Focus | Antimicrobial scaffolds | Anticancer intermediates |
| Synthetic Accessibility | Moderate yield (~60%) | High yield (~85%) |
This positional isomerism significantly alters electronic effects and biological target engagement .
Future Directions and Research Opportunities
Unanswered Questions
-
Metabolic Fate: In vivo studies are needed to assess pharmacokinetics and metabolite formation.
-
Structure-Activity Relationships (SAR): Systematic derivatization could optimize bioactivity for specific therapeutic targets.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume